molecular formula C22H35N3O13 B605862 Azido-PEG4-tetra-Ac-beta-D-glucose CAS No. 153252-44-9

Azido-PEG4-tetra-Ac-beta-D-glucose

Cat. No.: B605862
CAS No.: 153252-44-9
M. Wt: 549.53
InChI Key: SBLCSGRZSLBMCF-LJUXMERYSA-N
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Description

Azido-PEG4-tetra-Ac-beta-D-glucose is a polyethylene glycol derivative that contains an azide group and a D-glucose group. The azide group facilitates Click Chemistry, while the hydrophilic polyethylene glycol spacer enhances solubility in aqueous media. The D-glucose group further increases solubility and selectivity in PEGylation reactions .

Mechanism of Action

Target of Action

Azido-PEG4-tetra-Ac-beta-D-glucose is primarily used as a PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the target protein’s degradation .

Mode of Action

The compound contains an azide group , which is highly reactive and typically used in “Click” reactions . It also contains a polyethylene glycol (PEG) chain with four ethylene glycol units (PEG4), which increases the compound’s solubility and flexibility . The compound’s interaction with its targets leads to the formation of a ternary complex with the target protein and an E3 ubiquitin ligase. This complex then undergoes ubiquitination, marking the target protein for degradation by the proteasome .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By marking specific proteins for degradation, PROTACs like this compound can influence various downstream effects depending on the function of the target protein.

Pharmacokinetics

The presence of the peg4 chain and d-glucose in the compound likely enhance its solubility, which could potentially improve itsAbsorption, Distribution, Metabolism, and Excretion (ADME) properties .

Result of Action

The primary result of the action of this compound is the degradation of its target proteins . This can lead to a variety of molecular and cellular effects depending on the specific function of the degraded protein.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the pH and temperature of its environment. Additionally, the presence of other molecules that can react with the azide group or interfere with the ubiquitin-proteasome system could potentially influence the compound’s efficacy and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG4-tetra-Ac-beta-D-glucose is synthesized through a multi-step process involving the conjugation of azide and D-glucose groups to a polyethylene glycol chain. The azide group is introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkynes or cycloalkynes to form triazole linkages . The polyethylene glycol chain improves the solubility, stability, and biocompatibility of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of high-purity reagents and controlled reaction environments to maintain consistency and quality .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azido-PEG4-tetra-Ac-beta-D-glucose is unique due to its combination of an azide group, a polyethylene glycol chain, and a D-glucose group. This combination enhances its solubility, stability, and selectivity in PEGylation reactions, making it a valuable tool in drug delivery and bioconjugation .

Properties

IUPAC Name

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35N3O13/c1-14(26)34-13-18-19(35-15(2)27)20(36-16(3)28)21(37-17(4)29)22(38-18)33-12-11-32-10-9-31-8-7-30-6-5-24-25-23/h18-22H,5-13H2,1-4H3/t18-,19+,20+,21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLCSGRZSLBMCF-CDJZJNNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCCOCCOCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OCCOCCOCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N3O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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